2,3,7,8-Tetrafluorothianthrene 5-oxide
Description
The Significance of Organosulfur Heterocycles in Contemporary Chemical Research
Organosulfur heterocycles, a class of organic compounds containing at least one sulfur atom within a ring structure, hold a place of prominence in modern chemical research. derpharmachemica.com These compounds are not merely academic curiosities but are integral components of numerous FDA-approved drugs and biologically active molecules. nih.govresearchgate.net Their therapeutic applications are vast, with derivatives showing anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties, among others. researchgate.net Beyond medicinal chemistry, organosulfur compounds are valued as versatile reagents in organic synthesis, enabling the creation of complex molecular architectures. researchgate.net Their unique electronic and physical properties also make them important in materials science for applications in organic electronics and polymer chemistry.
Structural Framework of Thianthrene (B1682798) and its Derivatives
Thianthrene is a sulfur-containing heterocyclic molecule built upon a tricyclic framework. nih.gov This structure consists of two benzene (B151609) rings fused to a central 1,4-dithiin ring. nih.gov A defining characteristic of the thianthrene molecule is its non-planar geometry. wikipedia.org Unlike its oxygen analog, dibenzodioxin, the thianthrene molecule is bent, adopting a "butterfly-like" shape with a significant fold angle between the two benzo groups. wikipedia.org This unique three-dimensional structure influences its physical properties and molecular interactions.
The thianthrene scaffold can be chemically modified to produce a wide array of derivatives. researchgate.net Functional groups can be added to the benzene rings, and the sulfur atoms can be oxidized to form sulfoxides and sulfones. These modifications alter the electronic properties, solubility, and reactivity of the parent molecule, allowing for the fine-tuning of its characteristics for specific applications. nih.gov
Rationale for Fluorine Integration into Thianthrene Scaffolds
The deliberate incorporation of fluorine atoms into the thianthrene framework is a strategic approach to modify its fundamental properties. Fluorine, being the most electronegative element, exerts powerful electronic effects on organic molecules, providing a tool for chemists to rationally design molecules with desired characteristics. nih.gov
Integrating fluorine into the thianthrene scaffold profoundly alters its electronic landscape and chemical reactivity. chemimpex.com The strong electron-withdrawing nature of fluorine modifies the electron distribution across the aromatic system. nih.govresearchgate.net This typically leads to a lowering of the energies of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov Such modulation of frontier orbital energies can enhance the molecule's stability and resistance to oxidation. researchgate.net
Furthermore, fluorination can influence intermolecular interactions, such as π-stacking, which is crucial for the performance of organic electronic materials. The introduction of C-F bonds can lead to specific intermolecular contacts (e.g., C-H···F), which can direct the solid-state packing of molecules and thereby affect bulk material properties like charge mobility. ktu.edu The interplay between fluorine's inductive (-I) and mesomeric (+M) effects provides a subtle yet powerful means to fine-tune the electronic behavior of the heterocyclic system. umons.ac.be
The changes in electronic structure and stability imparted by fluorination have significant consequences for the development of advanced materials. researchgate.net Fluorinated thianthrene derivatives, including 2,3,7,8-Tetrafluorothianthrene (B2538931) 5-oxide, are of particular interest in materials science. chemimpex.com The enhanced stability and unique electronic properties make them excellent candidates for organic semiconductors. chemimpex.com
These materials are utilized in devices such as Organic Light Emitting Diodes (OLEDs), where their excellent charge transport properties can improve performance. chemimpex.com In the field of photovoltaics, fluorinated thianthrenes are explored for use in organic solar cells, where they can facilitate better light absorption and more efficient charge separation, potentially leading to higher energy conversion efficiencies. chemimpex.com The robustness and tailored electronic nature of these compounds also make them suitable building blocks for high-performance polymers and functional materials for sensors and sustainable energy technologies. chemimpex.comed.ac.uk
Historical Development and Emerging Trends in Thianthrene Chemistry
The study of thianthrene dates back to the 19th century, with its first synthesis credited to John Stenhouse in 1869. wikipedia.orggoogle.com Early research highlighted its notable ease of oxidation, which leads to the formation of a stable radical cation, a species that has been extensively studied, including by electron paramagnetic resonance. wikipedia.orgworldscientific.com Historically, synthetic methods involved reactions such as treating benzene with disulfur (B1233692) dichloride in the presence of a Lewis acid like aluminum chloride. wikipedia.orggoogle.com
Contemporary thianthrene chemistry is characterized by the development of sophisticated synthetic strategies and novel applications. A significant emerging trend is the use of thianthrene derivatives for the site-selective C-H functionalization of arenes. researchgate.netacs.org Reagents like 2,3,7,8-Tetrafluorothianthrene 5-oxide are used to form aryl thianthrenium salts, which act as versatile intermediates for introducing a wide range of functional groups with high regioselectivity. orgsyn.orgresearchgate.netnih.gov This "thianthrenation" strategy has become a powerful tool in late-stage functionalization for the synthesis of complex molecules. researchgate.netrsc.org Other modern trends include the design of novel π-extended thianthrenes through methods like thia-APEX reactions for use in organic electronics and the use of thianthrene as a catalyst to activate halogenating reagents for electrophilic halogenations. rsc.orgrsc.org Additionally, thianthrene-based compounds are being explored as trifluoromethylating reagents and as building blocks for advanced materials. acs.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | 2,3,7,8-Tetrafluorothianthrene-5-oxide, Fluorinated sulfoxide-based thianthrene reagent | chemimpex.com |
| CAS Number | 2320491-72-1 | chemimpex.com |
| Molecular Formula | C₁₂H₄F₄OS₂ | chemimpex.com |
| Molecular Weight | 304.28 g/mol | chemimpex.com |
| Appearance | White to light brown powder | chemimpex.com |
| Melting Point | 253 °C | chemimpex.com |
| Purity | ≥ 95% (HPLC) | chemimpex.com |
Table 2: General Effects of Fluorination on Material Properties
| Property Affected | General Effect of Fluorine Integration | Rationale | Source(s) |
| Electronic Properties | Lowers HOMO/LUMO energy levels | High electronegativity of fluorine withdraws electron density. | nih.gov |
| Chemical Stability | Increases resistance to oxidation | Stronger C-F bonds and modification of electronic structure. | researchgate.netrsc.org |
| Thermal Stability | Often increases | High bond energy of the C-F bond. | researchgate.net |
| Intermolecular Forces | Can introduce specific C-H···F and π-π interactions | Polarity of the C-F bond and its influence on molecular packing. | ktu.edu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,7,8-tetrafluorothianthrene 5-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F4OS2/c13-5-1-9-11(3-7(5)15)19(17)12-4-8(16)6(14)2-10(12)18-9/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNMYEBXFNFTBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1SC3=C(S2=O)C=C(C(=C3)F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3,7,8 Tetrafluorothianthrene 5 Oxide and Analogous Fluorinated Sulfoxides
Strategies for Constructing the Thianthrene (B1682798) Ring System
The formation of the central thianthrene heterocycle is the foundational step in the synthesis of 2,3,7,8-Tetrafluorothianthrene (B2538931) 5-oxide and its analogues. Various methods have been developed for the construction of both symmetric and unsymmetrical thianthrene cores, including those bearing fluorine substituents.
Conventional Approaches to Symmetric and Unsymmetrical Thianthrenes
Traditional methods for synthesizing the thianthrene skeleton often rely on the coupling of appropriately substituted aromatic precursors. For symmetric thianthrenes, a common approach involves the reaction of an arenethiol with fuming sulfuric acid in the presence of a reducing agent like zinc or tin(II) chloride. mdpi.com Another established method is the direct reaction of unfunctionalized aromatic compounds with disulfur (B1233692) dichloride (S₂Cl₂) in the presence of a Lewis acid, such as aluminum chloride (AlCl₃). mdpi.comrsc.org However, the substrate scope for this direct method is often limited to simple benzene (B151609) derivatives. mdpi.com SNAr-type homoannulation reactions of ortho-halogenated arenethiols with a base also provide a viable route to symmetric thianthrenes. mdpi.com
The synthesis of 2,3,7,8-tetrafluorothianthrene, the precursor to the target sulfoxide (B87167), can be achieved by treating 1,2-difluorobenzene (B135520) with disulfur dichloride and aluminum chloride. nih.gov
Unsymmetrical thianthrenes are typically constructed through cross-annulation reactions. A frequently employed method involves the reaction between an aryldithiol and a 1,2-dihaloarene. mdpi.com This approach, while versatile, can be hampered by the multi-step nature of the synthesis and the limited availability of the requisite dithiol and dihaloarene starting materials, especially for more complex aromatic systems. mdpi.com A specific example of synthesizing an unsymmetrical fluorinated thianthrene involves the one-pot condensation of benzene-1,2-dithiol with 4,5-difluoro-1,2-dinitrobenzene to yield 2,3-dinitrothianthrene. nih.gov
| Thianthrene Type | Method | Starting Materials | Reagents | Key Features |
|---|---|---|---|---|
| Symmetric | Arenethiol Cyclization | Arenethiols | Fuming H₂SO₄, Zn or SnCl₂ | Classic method for symmetric systems. mdpi.com |
| Symmetric | Direct Thianthrenation | Unfunctionalized Aromatics | S₂Cl₂, AlCl₃ | Limited to simple benzene derivatives. mdpi.comrsc.org |
| Symmetric | SNAr Homoannulation | ortho-Halogenated Arenethiols | Base | Good for symmetric thianthrene synthesis. mdpi.com |
| Unsymmetrical | Cross-Annulation | Aryldithiols and 1,2-Dihaloarenes | - | Versatile but can be multi-step. mdpi.com |
| Unsymmetrical (Fluorinated) | One-pot Condensation | Benzene-1,2-dithiol and 4,5-Difluoro-1,2-dinitrobenzene | Na₂CO₃ | Yields 2,3-dinitrothianthrene. nih.gov |
Annulation Reactions for Polycyclic Thianthrene Formation
The construction of more complex, polycyclic thianthrene systems often requires specialized annulation strategies. One such powerful method is the thia-Annulative π-Extension (thia-APEX) reaction. rsc.org This approach allows for the one-step synthesis of π-extended thianthrene derivatives from unfunctionalized aromatics. By utilizing S-diimidated 1,2-arenedithiols as synthons for benzene-1,2-dithiol dications, new benzodithiine rings can be fused onto aromatic substrates. rsc.org This reaction proceeds with equimolar amounts of the aromatic substrate and the S-diimidated dithiol, and a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH), offering an efficient route to novel polycyclic thianthrenes. rsc.org
For instance, the reaction of an S-diimidated 3,4,5,6-tetrafluorobenzene-1,2-dithiol with 1,2-dimethoxybenzene (B1683551) can afford dimethoxytetrafluorothianthrene in a 32% yield, demonstrating the utility of this method for creating fluorinated polycyclic systems. rsc.org
Another approach to polycyclic thianthrenes involves the cross-annulation of unfunctionalized arenes with a dithiine framework using reagents like benzopentathiepin and a Lewis acid. rsc.org However, a significant drawback of this method is the requirement for a large excess of the unfunctionalized aromatic substrate to achieve high yields. rsc.org
| Reaction | Key Reagents | Substrates | Product Type | Key Features |
|---|---|---|---|---|
| Thia-APEX Reaction | S-diimidated 1,2-arenedithiols, TfOH (cat.) | Unfunctionalized aromatics | π-Extended thianthrenes | One-step, equimolar reactants. rsc.org |
| Cross-Annulation | Benzopentathiepin, AlCl₃ | Unfunctionalized arenes | Polycyclic thianthrenes | Requires excess aromatic substrate. rsc.org |
Oxidation Pathways to Thianthrene Sulfoxides
The introduction of a sulfoxide group onto the thianthrene core is a critical step in the synthesis of 2,3,7,8-Tetrafluorothianthrene 5-oxide. This transformation requires controlled oxidation to prevent the formation of the corresponding sulfone or bis-sulfoxide byproducts.
Controlled Oxidation of Thianthrenes to Monosulfoxides
The selective oxidation of one of the sulfur atoms in the thianthrene ring to a sulfoxide can be achieved using various oxidizing agents. A common and effective reagent for this purpose is meta-chloroperbenzoic acid (m-CPBA). nih.gov The reaction of a thianthrene derivative with one equivalent of m-CPBA typically leads to the formation of the corresponding monosulfoxide. The presence of one sulfoxide group deactivates the remaining sulfur atom towards further oxidation, which helps in preventing the formation of the bis-sulfoxide. nih.gov
Another effective system for the controlled oxidation of sulfides to sulfoxides is the use of hydrogen peroxide (H₂O₂) in trifluoroacetic acid (TFA). researchgate.net TFA acts as an activating solvent, enhancing the electrophilic character of the oxidant. This increased electrophilicity promotes the selective formation of the sulfoxide while hindering further oxidation to the sulfone. researchgate.net This method has been shown to be effective for the oxidation of various aryl trifluoromethyl sulfides to their corresponding sulfoxides. researchgate.net
Methods for Selective Introduction of the Sulfoxide Moiety
The selective introduction of the sulfoxide moiety is paramount for the synthesis of the target compound. In the case of 2,3,7,8-tetrafluorothianthrene, the oxidation to its 5-oxide is a key transformation that enables its subsequent use in advanced synthetic applications.
The synthesis of 2,3-dinitrothianthrene-S-oxide provides a clear example of selective monosulfoxidation. Treatment of 2,3-dinitrothianthrene with m-CPBA results in the formation of the enantiomeric mixture of the corresponding sulfoxides. nih.gov Notably, even with the use of two equivalents of m-CPBA, the over-oxidation to a sulfone or a bis-sulfoxide is not observed, highlighting the deactivating effect of the first sulfoxide group. nih.gov
An alternative pathway to access thianthrene sulfoxides involves performing the selective oxidation on a more electron-rich sulfur atom in an unsymmetrical thianthrene. For example, in a thianthrene containing both nitro and amine functionalities, the m-CPBA selectively oxidizes the sulfur atom that is more electron-rich. nih.gov
| Oxidizing Agent | Solvent/Activator | Substrate | Product | Key Features |
|---|---|---|---|---|
| meta-Chloroperbenzoic acid (m-CPBA) | Dichloromethane (DCM) | 2,3-Dinitrothianthrene | 2,3-Dinitrothianthrene-S-oxide | Selective monosulfoxidation; avoids over-oxidation. nih.gov |
| Hydrogen Peroxide (H₂O₂) | Trifluoroacetic acid (TFA) | Aryl trifluoromethyl sulfides | Aryl trifluoromethyl sulfoxides | TFA enhances selectivity for sulfoxide formation. researchgate.net |
Advanced Synthetic Transformations for Fluorinated Thianthrene Derivatives
This compound is not merely a synthetic target but also a powerful reagent for advanced synthetic transformations. Its primary application lies in the site-selective C-H functionalization of arenes.
The reaction of this compound with arenes leads to the formation of aryl tetrafluorothianthrenium salts. nih.gov This process, known as tetrafluorothianthrenation, provides a versatile synthetic linchpin. nih.gov The resulting aryl tetrafluorothianthrenium salts are competent substrates for a variety of subsequent transformations, including those activated by palladium and photoredox catalysis. nih.gov
This C-H functionalization methodology offers a high degree of selectivity and a broad substrate scope, surpassing many traditional late-stage halogenation or borylation methods. nih.gov The ability to install a functionalizable handle onto complex aromatic molecules in a predictable manner makes this compound a valuable tool in medicinal chemistry and materials science for the late-stage diversification of molecular scaffolds.
Sulfur-Embedding Annulative π-Extension (Thia-APEX) Reactions
Annulative π-extension (APEX) reactions have become a powerful tool for the construction of polycyclic aromatic hydrocarbons and π-extended fused heteroarenes. acs.org A key advantage of this approach is the ability to directly functionalize C-H bonds of aromatic precursors, minimizing the need for prefunctionalized substrates and thus reducing the number of synthetic steps. acs.org
A specialized variant of this methodology, the Sulfur-Embedding Annulative π-Extension (Thia-APEX) reaction, offers a one-step synthesis of polycyclic thianthrene derivatives from unfunctionalized aromatic compounds. rsc.orgrsc.org This method utilizes S-diimidated 1,2-arenedithiols, which act as synthons for benzene-1,2-dithiol dications. rsc.orgresearchgate.net In the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH), these reagents can fuse new benzodithiine arms onto an aromatic substrate, yielding π-extended thianthrenes. rsc.orgresearchgate.net
The general scheme for a Thia-APEX reaction involves the reaction of an aromatic substrate with an S-diimidated 1,2-arenedithiol in the presence of an acid catalyst. This process efficiently creates novel π-extended thianthrenes in moderate to good yields. rsc.org
While the direct synthesis of this compound using a Thia-APEX reaction has not been explicitly detailed in the reviewed literature, the foundational principles of this methodology could theoretically be applied. Such a synthesis would likely involve the reaction of 1,2-difluorobenzene with a suitable sulfur-containing π-extending agent under acidic conditions. Subsequent selective oxidation of one of the sulfur atoms would then yield the desired sulfoxide.
The table below summarizes representative examples of Thia-APEX reactions, illustrating the scope of this methodology for creating π-extended thianthrene structures.
| Aromatic Substrate | π-Extending Agent | Product | Yield (%) |
| Naphthalene | S-diimidated 1,2-benzenedithiol | Dinaphtho[2,1-b:1',2'-e] nih.govorgsyn.orgdithiin | - |
| 2,7-di-tert-butylphenanthrene | S-diimidated 1,2-benzenedithiol | Dibenzothianthrene derivative | 87% rsc.org |
| Corannulene | S-diimidated 1,2-benzenedithiol | Benzodithiine-fused corannulene | 35% rsc.org |
| Triphenylene | S-diimidated 1,2-benzenedithiol | Benzodithiine-fused triphenylene | 39% rsc.org |
This table is generated based on data from the text and is for illustrative purposes.
The development of Thia-APEX reactions represents a significant advancement in the synthesis of complex, sulfur-containing polycyclic aromatic compounds, offering a more efficient and direct route compared to traditional multi-step methods. rsc.org
Modular Synthesis of Substituted Thianthrenes and their Fluorinated Analogues
Modular synthesis provides a flexible and efficient approach to constructing a library of related compounds from a set of common building blocks. This strategy is particularly well-suited for the synthesis of substituted thianthrenes and their fluorinated analogs, allowing for systematic variation of the substitution pattern to fine-tune the properties of the final molecule.
A common modular approach to thianthrene synthesis involves the reaction of a 1,2-dihaloarene with an aryldithiol. rsc.org This cross-annulation reaction is a cornerstone for constructing unsymmetrical thianthrene structures. rsc.org For the synthesis of 2,3,7,8-Tetrafluorothianthrene, a direct method involves the reaction of 1,2-difluorobenzene with disulfur dichloride in the presence of a Lewis acid catalyst such as aluminum chloride. orgsyn.org This reaction proceeds to form the tetrafluorothianthrene core, which can then be oxidized to the corresponding S-oxide.
The oxidation of the thianthrene core to the sulfoxide is a critical step. Various oxidizing agents can be employed, with meta-chloroperbenzoic acid (mCPBA) being a common choice for this transformation. nih.gov The oxidation of one sulfur atom can deactivate the other, preventing the formation of the corresponding disulfoxide. nih.gov
A detailed, checked procedure for the synthesis of 2,3,7,8-Tetrafluorothianthrene-S-oxide has been published in Organic Syntheses. orgsyn.org The key steps are outlined below:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 1,2-Difluorobenzene, Disulfur dichloride | Aluminum chloride, reflux | 2,3,7,8-Tetrafluorothianthrene |
| 2 | 2,3,7,8-Tetrafluorothianthrene | Oxidizing agent (e.g., mCPBA) | This compound |
This table is generated based on data from the text and is for illustrative purposes.
This modular approach allows for the introduction of various substituents onto the thianthrene framework by starting with appropriately substituted precursors. For instance, the use of substituted 1,2-dihalobenzenes or substituted aryldithiols would lead to a diverse range of thianthrene derivatives. The subsequent selective oxidation provides access to the corresponding sulfoxides, which are valuable intermediates for further functionalization. For example, 2,3,7,8-Tetrafluorothianthrene-S-oxide is a key reagent for the C-H functionalization of arenes, leading to the formation of aryl tetrafluorothianthrenium salts. orgsyn.orgresearchgate.net These salts are versatile synthetic intermediates that can participate in a variety of cross-coupling reactions. orgsyn.org
The modular synthesis of chiral thianthrenes has also been demonstrated. For example, the reaction of 2,3-dinitrothianthrene-S-oxide with a chiral amine, such as (S)-phenylethylamine, leads to the formation of diastereomeric thianthrene derivatives. nih.gov This highlights the potential of modular synthesis to access stereochemically complex thianthrene structures.
Reactivity and Mechanistic Investigations of 2,3,7,8 Tetrafluorothianthrene 5 Oxide
2,3,7,8-Tetrafluorothianthrene (B2538931) 5-oxide as a C-H Functionalization Reagent
2,3,7,8-Tetrafluorothianthrene 5-oxide (TFTO) serves as a key reagent for the direct C-H functionalization of aromatic compounds, a process known as thianthrenation. illinois.eduresearchgate.net This reaction introduces the 2,3,7,8-tetrafluorothianthrenium moiety onto an arene, creating aryl tetrafluorothianthrenium salts. researchgate.netorgsyn.org These salts are highly valuable as versatile synthetic linchpins, enabling a broad range of subsequent transformations through cross-coupling reactions. researchgate.netnih.gov The activation of the relatively inert S-oxide is typically achieved by treatment with trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a Brønsted or Lewis acid, which generates the reactive electrophilic species responsible for the C-H activation. acs.org This method provides a powerful strategy for late-stage functionalization, allowing for the rapid diversification of complex molecules without the need for pre-installed directing groups. illinois.eduresearchgate.net
A defining characteristic of C-H thianthrenation using this compound and its non-fluorinated analogue is the exceptionally high degree of regioselectivity, particularly for the para position of substituted arenes. researchgate.netnih.govacs.org This high para-selectivity is notably superior to that observed in other common electrophilic aromatic substitution reactions, such as halogenation or borylation. nih.govacs.orgresearchgate.net The reaction demonstrates broad scope and avoids the necessity for specific directing groups or substitution patterns that are often required to control selectivity in other C-H functionalization methods. illinois.eduresearchgate.net This exquisite site selectivity is a direct consequence of the underlying reaction mechanism, which allows for thermodynamic control over the distribution of isomeric products. acs.orgnih.gov
Below is a data table illustrating the regioselectivity observed in the thianthrenation of toluene (B28343) under various reaction conditions, highlighting the consistent preference for the para isomer.
| Conditions | para:meta:ortho Ratio | Yield (%) |
|---|---|---|
| TTO, TFAA, TfOH | >99:1:0 | 95 |
| TTO, TFAA, HBF₄·OEt₂ | >99:1:0 | 93 |
| TFTO, TFAA, HBF₄·OEt₂ | >99:1:0 | 96 |
Data derived from computational and experimental studies on thianthrenation reactions. TTO refers to thianthrene (B1682798) S-oxide and TFTO refers to this compound.
Experimental and computational studies have revealed a complex mechanistic landscape for C-H thianthrenation. acs.orgnih.gov While initial hypotheses suggested the involvement of a thianthrene radical cation, kinetic studies indicated this pathway was not the primary route. illinois.edu Instead, the mechanism is understood to proceed through key intermediates formed from the activation of the sulfoxide (B87167). illinois.eduacs.org
The first step in the mechanism is the activation of this compound by an anhydride, such as trifluoroacetic anhydride (TFAA). acs.org This reaction forms a highly reactive acylated intermediate, O-trifluoroacetylthianthrene S-oxide (referred to as TT⁺-TFA for the non-fluorinated analogue). acs.orgnih.govresearchgate.net This activated species has been identified through NMR spectroscopy and is considered a key intermediate in the functionalization process. acs.org The C-H thianthrenation can occur via a direct electrophilic attack of the arene on this activated sulfoxide intermediate. nih.govacs.orgfigshare.com
Under acidic conditions, an alternative and significant pathway involves the formation of a thianthrene dication (TT²⁺). illinois.eduacs.org The O-trifluoroacetylthianthrene S-oxide intermediate can dissociate, releasing a trifluoroacetate (B77799) anion and generating the highly electrophilic and oxidative dication. illinois.edu This dication then participates in a single electron transfer (SET) event with the electron-rich arene substrate. illinois.edu This electron transfer yields a radical pair, consisting of a thianthrene radical cation and an arene radical cation, which subsequently recombine to form the key intermediate for C-S bond formation. illinois.edu
The recombination of the radical pair or the direct attack of the arene on the activated S-oxide leads to the formation of Wheland-type intermediates, also known as σ-complexes. acs.orgnih.gov A crucial finding from mechanistic studies is that the formation of these Wheland intermediates is a reversible process. nih.govresearchgate.netfigshare.com This reversibility allows the system to sample the various possible constitutional isomers (ortho, meta, and para). acs.orgnih.gov
The exceptional para-selectivity of the reaction is determined not by the initial C-S bond formation, but by the subsequent, irreversible deprotonation step. acs.orgnih.govresearchgate.net Computational studies have shown that the para-Wheland intermediate is the most stable isomer due to favorable electronic and steric effects. illinois.eduresearchgate.netnih.gov Because the deprotonation is irreversible and proceeds through an early transition state that reflects the stability of the Wheland intermediate, the most stable para-intermediate is preferentially deprotonated, leading to the observed high selectivity. illinois.eduacs.orgnih.gov Therefore, the regioselectivity is dictated by the distinct stabilities of the σ-complexes. nih.gov
Mechanistic Elucidation of C-H Thianthrenation Processes
Redox Chemistry of the Sulfoxide Functionality
The sulfoxide functionality in this compound is central to its reactivity in C-H functionalization, primarily through its involvement in redox processes. The activation of the sulfoxide with TFAA effectively prepares it to act as an oxidant. The subsequent formation of the thianthrene dication (TT²⁺) is a key oxidative step that enables the single electron transfer (SET) pathway with the arene substrate. illinois.edu
Furthermore, the resulting aryl thianthrenium salts are themselves potent electron acceptors. nih.gov Their electron-deficient nature allows them to form electron donor-acceptor (EDA) complexes, which can be activated by visible light to induce further transformations. nih.govrsc.orgnih.gov This redox activity is harnessed in subsequent functionalization reactions, where the thianthrenium group can be displaced via processes involving single electron reduction, highlighting the compound's role in mediating electron transfer reactions. nih.gov
Oxidation-Reduction Potentials and Radical Cation States
The chemistry of thianthrene and its derivatives is deeply rooted in their redox properties and the formation of radical cation intermediates. Thianthrene can react with nitrosonium tetrafluoroborate (B81430) to give a stable radical cation salt. researchgate.net These radical cations are key intermediates in subsequent reactions. nih.gov For instance, the reaction to form aryl thianthrenium salts is proposed to proceed via a single-electron transfer (SET) between the arene and an electrophilic thianthrenium dication, leading to radical combination. acs.org
Aryl thianthrenium salts possess higher reduction potentials compared to their corresponding aryl halide counterparts. nih.gov This distinct electrochemical property facilitates their participation in unique catalytic cycles. The higher reduction potential allows for faster dissociation of the corresponding aromatic radical anions, which is a key step in certain photoredox catalytic processes for bond formation. nih.gov The facile single-electron reduction of thianthrenium salts is a significant aspect of their reactivity, making them similar in some respects to organic halides in their ability to undergo oxidative addition to transition metals.
Cyclic voltammetry studies on related thianthrene cation radicals have been used to detect the formation of adducts and determine their reduction potentials. nih.gov This analysis helps in understanding the stability and reactivity of these radical species in solution. The inherent reactivity of these odd-electron species enables facile C–H bond functionalization to produce the stable S-aryl tetrafluorothianthrenium salts. nih.gov
Participation in Advanced Oxidation Processes (AOPs)
The unique redox properties of aryl thianthrenium salts, derived from this compound, make them highly suitable for advanced oxidation processes (AOPs), particularly those involving photoredox catalysis. researchgate.netnih.gov These salts can be activated under photoredox conditions to generate highly reactive aryl radicals, which can then participate in a variety of bond-forming reactions. nih.gov
A general mechanism involves a photocatalyst which, upon photo-excitation, engages in a single-electron transfer with the aryl thianthrenium salt. nih.gov This transfer results in C–S bond fragmentation, generating an aryl radical and regenerating the photocatalyst for the next cycle. nih.gov This process has been successfully applied to form C-O and C-F bonds. researchgate.netnih.gov For example, in C-O bond formation, an excited photocatalyst is quenched by thianthrene to form a thianthrenium radical cation; this species then interacts with the aryl thianthrenium salt to generate the key aryl radical. nih.gov
This photoredox reactivity has been shown to be advantageous compared to conventional methods using (pseudo)halides, especially for late-stage functionalization. researchgate.net The ability to generate aryl radicals under mild, light-induced conditions is a hallmark of the participation of these compounds in AOPs, enabling challenging transformations in complex molecular settings. nih.gov
Functionalization and Derivatization of Thianthrenium Salts
Aryl thianthrenium salts, synthesized from this compound, are exceptionally versatile precursors for the late-stage functionalization of C-H bonds. nih.gov These air- and moisture-stable salts can be converted into a multitude of functional groups, providing a powerful alternative to traditional cross-coupling precursors like aryl halides and boronic esters. nih.govnih.gov The transformation of arene C-H bonds into C-C or C-X (heteroatom) bonds is often achieved through transition-metal-catalyzed cross-coupling processes. nih.gov
Applications in Carbon-Carbon and Carbon-Heteroatom Bond Formation
The conversion of aryl thianthrenium salts allows for the construction of a wide variety of chemical bonds, making it a cornerstone of modern synthetic strategy. nih.gov
Carbon-Carbon Bond Formation:
Alkylation: Palladium-catalyzed reductive alkylation using alkyl halides allows for the site-selective C-H alkylation of arenes. nih.gov
α-Arylation: The in-situ generation of aryl thianthrenium salts followed by palladium-catalyzed α-arylation of ketones provides a direct route to α-arylated carbonyl compounds. nih.gov
Carbon-Heteroatom Bond Formation:
C-O Bonds: A two-step process involving thianthrenation followed by photoredox and transition-metal-catalyzed coupling with water or alcohols can synthesize a range of phenols and aryl ethers. researchgate.netnih.gov
C-N Bonds: Nickel-catalyzed protocols using blue LED irradiation have been developed for C-N cross-coupling with various amines and amides. acs.org
C-S Bonds: Palladium-catalyzed coupling with a source of SO₂²⁻ can introduce sulfonyl groups, which can be further converted to sulfonamides. nih.gov Direct thioetherification can also be achieved by reacting alkylthianthrenium salts with thiophenols under metal-free basic conditions. beilstein-journals.org
C-P Bonds: The use of palladacycle catalysts facilitates the cross-coupling of aryl thianthrenium salts with diarylphosphines to form C-P bonds, yielding triarylphosphine sulfides. nih.gov
C-Si Bonds: A one-pot procedure enables the transformation of arene C-H bonds into C-Si bonds via thianthrenation followed by palladium-catalyzed silylation. nih.gov
C-F Bonds: Aryl thianthrenium salts can undergo fluorination through metallaphotoredox catalysis, a transformation that remains challenging with conventional methods. researchgate.netnih.gov
Catalytic Transformations of Aryl Thianthrenium Salts (e.g., Palladium-Catalyzed Cross-Couplings)
Palladium catalysis is a central tool for the functionalization of aryl thianthrenium salts, enabling a diverse range of cross-coupling reactions. nih.gov The facile oxidative addition of the C-S bond in the thianthrenium salt to a low-valent palladium center is a key mechanistic step that underpins this reactivity. rwth-aachen.de
Reductive Cross-Electrophile Coupling: A notable transformation is the palladium-catalyzed cross-coupling of arylthianthrenium salts with (hetero)aryl (pseudo)halides under reductive conditions. rwth-aachen.deresearchgate.net In this process, the palladium(0) catalyst selectively activates the arylthianthrenium salt over the aryl halide. researchgate.net A key mechanistic feature is that the oxidative addition of the arylthianthrenium salt to palladium(0) is insensitive to the electronic effects of substituents on the aryl ring. researchgate.net This method allows for the coupling of two complex electrophilic fragments that would be difficult to join otherwise. rwth-aachen.deresearchgate.net
Carbonylative Sonogashira Coupling: An efficient palladium-catalyzed carbonylation procedure has been developed for the cross-coupling of aryl thianthrenium salts with aromatic alkynes, producing valuable alkynone compounds under mild conditions. nih.gov This method tolerates various functional groups, including bromides that can be used for subsequent reactions. nih.gov
The proposed catalytic cycle for this transformation is illustrative of the general mechanism for many palladium-catalyzed reactions of these salts:
Oxidative Addition: An active Pd(0) complex undergoes oxidative addition with the aryl thianthrenium salt. nih.gov
Ligand Insertion/Transmetalation: Subsequent steps can involve CO insertion, transmetalation with an organometallic reagent, or reaction with another coupling partner. nih.govnih.gov
Reductive Elimination: The final step is reductive elimination, which forms the desired product and regenerates the active Pd(0) catalyst. nih.govnih.gov
Catellani-Type Reactions: More advanced applications include the Pd/Norbornene (NBE) cooperative catalysis for ortho C-H methylation and trideuteromethylation of arylthianthrenium salts. This represents the first example of a Catellani reaction involving aryl sulfonium (B1226848) salts and provides an effective method for site-selective C-H functionalization.
Below is a table summarizing selected palladium-catalyzed transformations of aryl thianthrenium salts.
| Transformation Type | Coupling Partner | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Cross-Electrophile Coupling | (Hetero)aryl (pseudo)halides | Pd(tBu₃P)₂ | Selective activation of thianthrenium salt over halide; insensitive to electronic effects. | researchgate.net |
| Carbonylative Sonogashira | Aromatic Alkynes, CO | Pd(PPh₃)₂Cl₂ / Xantphos | Forms alkynones under mild conditions; tolerates functional groups like bromide. | nih.gov |
| Reductive Alkylation | Alkyl Halides / Zn | PdCl₂(amphos)₂ | Highly site-selective C-H alkylation of arenes. | nih.gov |
| Suzuki-Miyaura Coupling | Arylboronic acids | Pd(OAc)₂ / SPhos | Standard C-C bond formation. | nih.gov |
| C-H Methylation (Catellani) | CH₃I / Norbornene | Pd(OAc)₂ / P(4-CF₃-C₆H₄)₃ | Site-selective ortho C-H methylation of the aryl group. | |
| C-P Bond Formation | Diarylphosphines | Palladacycle catalyst | Forms triarylphosphine sulfides. | nih.gov |
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2,3,7,8-Tetrafluorothianthrene (B2538931) 5-oxide. Through the application of various NMR experiments, detailed information about the carbon skeleton, the proton environments, and the unique fluorine atoms can be obtained.
Given the tetrafluorinated nature of the molecule, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative tool for its characterization. orgsyn.org The fluorine-19 nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in high receptivity and sharp signals. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, making this technique ideal for probing the effects of the sulfoxide (B87167) group on the fluorinated aromatic rings.
For 2,3,7,8-Tetrafluorothianthrene 5-oxide, the ¹⁹F NMR spectrum shows distinct signals corresponding to the non-equivalent fluorine atoms. The introduction of the oxygen atom on one of the sulfur atoms breaks the molecule's symmetry, leading to a more complex spectrum compared to its unoxidized precursor, 2,3,7,8-Tetrafluorothianthrene.
Detailed analysis in deuterated chloroform (B151607) (CDCl₃) reveals two distinct multiplets, confirming the asymmetric nature of the sulfoxide. orgsyn.org The observed signals are complex due to various coupling interactions (homonuclear F-F and heteronuclear F-H couplings).
Table 1: ¹⁹F NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |
|---|---|---|---|
| ¹⁹F | -132.82 | ddd | 20.2, 9.0, 7.3 |
| ¹⁹F | -133.66 | ddd | 20.2, 8.8, 6.5 |
Data recorded in CDCl₃ at 471 MHz. orgsyn.org
Quantitative ¹⁹F NMR can also be employed to determine the purity of the compound with high accuracy by using an internal standard, such as 4,4'-difluorobenzophenone. orgsyn.org
Complementing the ¹⁹F NMR data, ¹H and ¹³C NMR provide a complete picture of the molecule's carbon-hydrogen framework.
Proton (¹H) NMR: The ¹H NMR spectrum is relatively simple, showing two signals in the aromatic region. orgsyn.org The asymmetry induced by the S=O group renders the protons on the two benzene (B151609) rings chemically non-equivalent. The signals appear as doublet of doublets, arising from coupling to neighboring protons.
Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum provides information about every carbon atom in the molecule. orgsyn.org The spectrum shows six distinct signals, consistent with the C₂ symmetry of the molecule. orgsyn.org The carbon atoms directly bonded to fluorine exhibit characteristic splitting (C-F coupling), which can be a powerful tool for signal assignment. The chemical shifts of the carbons are influenced by both the electronegative fluorine atoms and the electron-withdrawing sulfoxide group. orgsyn.org
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |
|---|---|---|---|
| ¹H | 7.73 | dd | 8.8, 7.3 |
| ¹H | 7.49 | dd | 9.0, 6.5 |
| ¹³C | 152.7 | dd | 24.7, 13.3 |
| ¹³C | 150.1 | dd | 24.4, 13.3 |
| ¹³C | 138.4 | t | 3.7 |
| ¹³C | 124.3 | dd | 7.2, 4.1 |
| ¹³C | 118.9 | d | 20.4 |
| ¹³C | 114.4 | dd | 21.3, 1.6 |
¹H NMR recorded at 400 MHz in CDCl₃. ¹³C NMR recorded at 101 MHz in CDCl₃. orgsyn.org
Sulfur-33 (³³S) NMR: Direct observation of the sulfur atoms by ³³S NMR is challenging. The ³³S isotope has a very low natural abundance (0.76%) and is a quadrupolar nucleus (spin I = 3/2). mdpi.comhuji.ac.il This quadrupolar nature leads to very efficient nuclear relaxation and, consequently, extremely broad NMR signals, often spanning tens of kilohertz. huji.ac.il For organosulfur compounds with low symmetry, such as this compound, the quadrupolar coupling constants can be very large (>40 MHz), making detection with standard high-resolution NMR spectrometers nearly impossible. researchgate.netresearchgate.net While specialized solid-state techniques or isotopic enrichment could potentially yield a spectrum, ³³S NMR data for this specific compound is not commonly reported due to these inherent experimental difficulties. mdpi.commorressier.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Isotopic Fingerprinting
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), HRMS provides an unambiguous molecular formula.
Electron Ionization HRMS (EI-HRMS) has been used to confirm the molecular identity of the compound. The experimentally determined mass shows excellent agreement with the calculated exact mass for the molecular formula C₁₂H₄F₄OS₂. orgsyn.org
Table 3: High-Resolution Mass Spectrometry Data
| Molecular Formula | Calculated Exact Mass [M]⁺ | Found Mass [M]⁺ |
|---|---|---|
| C₁₂H₄F₄OS₂ | 303.9634 | 303.9634 |
Data obtained via EI-HRMS. orgsyn.org
LC-Orbitrap-HRMS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the high-resolution and high mass accuracy of the Orbitrap mass analyzer. thermofisher.comresearchgate.net While specific LC-Orbitrap-HRMS studies on this compound are not detailed in the literature, this technique is ideally suited for its analysis.
The LC separation would allow for the removal of any potential impurities, such as unreacted starting material or over-oxidized byproducts (e.g., the corresponding sulfone), prior to mass analysis. wiley.com The Orbitrap analyzer then provides high-resolution mass data, which is crucial for confirming the identity of the main peak and characterizing any trace-level impurities. researchgate.net This method is particularly valuable for stability studies and for analyzing reaction mixtures during synthesis optimization.
Direct Infusion Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (DI-FT-ICR-MS) represents the gold standard for mass accuracy and resolving power. nih.gov In this technique, the sample is introduced directly into the ion source without prior chromatographic separation. acs.orgresolvemass.ca FT-ICR-MS can achieve mass accuracies in the sub-ppm range and resolving powers exceeding 1,000,000. researchgate.net
For a pure sample of this compound, DI-FT-ICR-MS would provide the highest possible confidence in the assigned molecular formula. The ultra-high resolution allows for the fine structure of the isotopic peaks to be resolved, providing an additional layer of confirmation for the elemental composition. This technique is the ultimate tool for verifying the molecular identity of novel compounds.
Electronic and Vibrational Spectroscopies
Electronic and vibrational spectroscopies probe the electronic transitions and molecular vibrations of the compound, respectively, offering further insight into its structure and bonding.
Vibrational Spectroscopy (Infrared - IR): The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. Key features in the spectrum include the strong S=O stretching vibration, characteristic C-F stretching bands, and vibrations associated with the aromatic rings (C-H and C=C stretching). orgsyn.orgmdpi.com The precise frequencies of these bands are sensitive to the molecular structure and electronic environment. ktu.edu
Table 4: Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3092, 3036 | Aromatic C-H Stretch |
| 1596, 1573, 1461 | Aromatic C=C Stretch |
| 1382 | C-F Stretch Region |
| 1270, 1213, 1191 | C-F Stretch Region |
| 1100, 1064 | S=O Stretch Region |
| 955 | C-H Out-of-plane Bend |
Data recorded on a neat sample. orgsyn.org
Electronic Spectroscopy (UV-Visible): The electronic absorption spectrum of this compound is governed by the π-electron system of the thianthrene (B1682798) core. The parent thianthrene molecule exhibits absorption bands in the UV region. nist.gov The introduction of four fluorine atoms and a sulfoxide group is expected to modulate these electronic transitions. nih.gov
The highly electronegative fluorine atoms can cause a bathochromic or hypsochromic shift of the absorption maxima (λₘₐₓ) due to their inductive and resonance effects. The sulfoxide group, acting as a heteroatomic substituent, can also perturb the π → π* transitions of the aromatic system. While detailed experimental UV-Vis spectra for this specific compound are not widely published, analysis of related fluorinated and oxidized thianthrene derivatives suggests that the primary absorptions would lie in the UV region, characteristic of such aromatic heterocyclic systems. ktu.edunih.gov
UV-Vis Absorption and Emission Spectroscopy
While specific experimental UV-Vis absorption and emission spectra for this compound are not extensively detailed in the available literature, the photophysical properties can be inferred from studies on the parent thianthrene scaffold and related fluorinated aromatic systems.
Research Findings:
The parent thianthrene molecule is known to exhibit both fluorescence and room temperature phosphorescence (RTP), particularly in rigid media like crystals or polymer matrices. mit.edu The emission is often dual, with a minor component from fluorescence at shorter wavelengths and a major, more prominent component from phosphorescence at longer wavelengths (around 540 nm), which is attributed to enhanced spin-orbit coupling in the molecule's bent ground-state geometry. mit.edu
Fluorination is a common strategy to tune the photophysical properties of aromatic compounds. The introduction of fluorine atoms can induce significant red shifts (a shift to longer wavelengths) in both the absorption and emission spectra. This effect is due to the influence of fluorine's electronegativity on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Studies on other fluorinated phenanthrene (B1679779) derivatives have demonstrated strong fluorescence in the blue region of the visible spectrum. researchgate.net
For this compound, it is expected that the core thianthrene electronic transitions would be perturbed by both the electron-withdrawing fluorine atoms and the sulfoxide group. This would likely result in a complex absorption profile in the UV region. The emission properties would depend significantly on the physical state (solution vs. solid) and the rigidity of the environment, with the potential for phosphorescence being a key characteristic, similar to the parent thianthrene. mit.edu
Table 4.3.1-1: Expected Photophysical Characteristics of this compound
| Property | Expected Characteristic | Rationale |
|---|---|---|
| UV-Vis Absorption | Multiple bands in the UV region | Based on the polycyclic aromatic thianthrene core. |
| Emission | Potential for dual fluorescence and phosphorescence | A known characteristic of the thianthrene scaffold. mit.edu |
| Effect of Fluorine | Red-shift in absorption and emission spectra | Fluorination typically lowers HOMO-LUMO gap. |
| Solid-State Emission | Enhanced phosphorescence | Rigidity of the solid state favors phosphorescence. mit.edu |
Vibrational Sum Frequency Generation (VSFG) Spectroscopy
Vibrational Sum Frequency Generation (VSFG) is a surface-specific nonlinear optical spectroscopy technique ideal for probing the molecular structure and orientation at interfaces. nih.govresearchgate.net There are currently no specific VSFG studies published for this compound. However, the principles of the technique indicate its potential utility for characterizing this molecule.
Research Findings:
VSFG provides vibrational spectra of molecules at an interface, similar to IR and Raman spectroscopy, but with the unique advantage of being surface-sensitive under the electric dipole approximation. nih.gov This allows for the in-situ investigation of interfacial structures without interference from the bulk material. nih.gov The technique has been successfully applied to study a wide range of organic and polymeric interfaces. nih.govsfu.ca
For a molecule like this compound, VSFG could be employed to study:
Surface Orientation: The orientation of the molecule at an air-solid or liquid-solid interface could be determined by analyzing the polarization of the SFG signal from specific vibrational modes, such as the C-F or S=O stretching modes.
Interfacial Structure: VSFG could provide information on how these molecules pack and order themselves when forming a thin film or when adsorbed onto a substrate.
Chemical Interactions: It could probe interactions between the sulfoxide or fluorinated rings with a contacting phase, which is crucial for applications in sensors or electronic devices.
Given the increasing interest in fluorinated materials and polycyclic aromatic sulfur heterocycles (PASHs) in materials science, VSFG represents a powerful, albeit currently untapped, tool for the advanced characterization of this compound interfaces. nih.govnih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an essential technique for studying species with unpaired electrons, such as free radicals. scielo.orgnih.gov The thianthrene scaffold is well-known for its ability to form a stable radical cation upon oxidation. wikipedia.org
Research Findings:
While specific EPR data for the radical cation of this compound is not available, extensive research on the parent thianthrene radical cation (Th•+) provides a strong basis for predicting its properties. wikipedia.org The EPR spectrum of Th•+ is well-characterized and arises from the hyperfine coupling of the unpaired electron with the protons on the aromatic rings.
The introduction of four fluorine atoms would dramatically alter the EPR spectrum. Fluorine has a nuclear spin (I = 1/2) and would exhibit strong hyperfine coupling with the unpaired electron. This would lead to a more complex spectrum with additional splitting patterns, which could be used to map the spin density distribution across the fluorinated rings. EPR studies of other fluorinated aromatic radicals have demonstrated the utility of this approach. nih.gov
Furthermore, the presence of the S-oxide group would break the molecule's symmetry and perturb the electronic distribution, further influencing the g-factor and hyperfine coupling constants. The analysis of such a spectrum, likely aided by computational density functional theory (DFT) calculations, could provide precise information on the electronic structure of the radical cation of this compound. nih.gov
Table 4.3.3-1: Predicted EPR Spectral Features for the Radical Cation of this compound
| Feature | Prediction | Basis |
|---|---|---|
| Hyperfine Coupling | Complex splitting from both ¹H and ¹⁹F nuclei | ¹⁹F has a nuclear spin of I=1/2 and typically large coupling constants. |
| Spin Density | Asymmetric distribution | Perturbation by the S=O group. |
| g-factor | Shifted relative to parent Th•+ | Influence of heavy sulfur atoms and electronegative F and O atoms. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound has not been deposited in open databases, its synthesis and isolation as a stable, high-melting-point (254.8 °C) solid strongly suggest a crystalline nature. orgsyn.org The structure can be confidently predicted based on the known crystal structures of the parent thianthrene 5-oxide and related derivatives. nih.govnih.gov
Research Findings:
The thianthrene core is not planar but adopts a folded "butterfly" conformation along the S---S axis. wikipedia.org For the parent thianthrene 5-oxide, crystallographic studies of a co-crystal revealed key structural parameters. nih.gov The sulfoxide oxygen atom can exist in either a pseudo-axial or pseudo-equatorial position relative to the central dithiin ring.
Based on analogous structures, the solid-state conformation of this compound is expected to feature:
A non-planar, V-shaped thianthrene backbone.
A tetrahedral geometry around the oxidized sulfur atom, with the S=O bond vector defining the sulfoxide's orientation.
Specific bond lengths and angles influenced by the electron-withdrawing fluorine atoms. For example, the C-F bonds would be expected to be in the typical range for aryl fluorides, and the C-S and S=O bond lengths would be comparable to those in other thianthrene sulfoxides.
Table 4.4-1: Comparison of Structural Parameters from a Thianthrene 5-oxide Co-crystal
| Parameter | Value |
|---|---|
| S atom displacement from C4/C5/C7/C8 plane | 0.684 (2) Å |
| S=O bond separation | 1.489 (6) Å |
| C–S–C angle | 96.9 (3)° |
Data from a co-crystal of thianthrene 5-oxide with 1,4-di-iodotetrafluorobenzene. nih.gov
Quantification of Organic Fluorine: Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) Analyses
Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) are analytical methods used to measure the total mass of fluorine present in organic compounds within a sample. eurofins.com These techniques are not typically used for the structural characterization of a pure substance but are invaluable for quantifying fluorinated compounds in complex matrices or for quality control. tudelft.nlesaa.org
Research Findings:
The most common method for TOF and EOF analysis is Combustion Ion Chromatography (CIC). eurofins.comnih.gov The process involves:
Preparation: For EOF, the organic compounds are first extracted from the sample matrix using a suitable solvent. teinstruments.comoru.se For TOF in solid samples, this step may be omitted.
Combustion: The sample or extract is combusted at high temperatures (e.g., 900–1000 °C) in an oxygen-rich atmosphere. eurofins.com This process breaks all chemical bonds, including the highly stable carbon-fluorine bond, converting the organically bound fluorine into hydrogen fluoride (B91410) (HF). eurofins.com
Trapping: The resulting gases are passed through an aqueous absorption solution, where the HF gas dissolves to form fluoride ions (F⁻). eurofins.com
Quantification: The concentration of fluoride ions in the absorption solution is measured using ion chromatography. eurofins.com
For a pure sample of this compound (C₁₂H₄F₄OS₂), the theoretical fluorine content can be calculated. With a molecular weight of 304.28 g/mol and a total mass of fluorine (4 x 19.00 g/mol ) of 76.00 g/mol , the theoretical weight percentage of fluorine is 24.98%. A TOF analysis on a pure sample should yield a result very close to this theoretical value, serving as a method for identity and purity confirmation. In a mixture, TOF/EOF analysis would provide the total concentration of this compound and any other organofluorine species present. nih.gov
Table 4.5-1: Theoretical Fluorine Content of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₄F₄OS₂ |
| Molecular Weight | 304.28 g/mol |
| Mass of Fluorine per Mole | 76.00 g/mol |
| Theoretical % Fluorine | 24.98% |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a static, time-independent picture of its characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying relatively large organic molecules. arxiv.orgstackexchange.com The core principle of DFT is that the energy of a molecule can be determined from its electron density. This approach is employed to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by locating the minimum on the potential energy surface. stackexchange.comresearcher.life
For 2,3,7,8-Tetrafluorothianthrene (B2538931) 5-oxide, DFT calculations, often using hybrid functionals like B3LYP or dispersion-corrected functionals such as ωB97XD, would be performed to predict key structural parameters. diva-portal.orgacs.org These calculations would reveal the non-planar, butterfly-like conformation of the thianthrene (B1682798) core, which has a characteristic dihedral angle between the two fluorinated benzene (B151609) rings. royalsocietypublishing.org The presence of the bulky sulfoxide (B87167) group and the electron-withdrawing fluorine atoms would influence this geometry. The results of such a calculation would provide precise values for bond lengths (e.g., C-S, S=O, C-F, C-C), bond angles (e.g., C-S-C), and the central dihedral angle.
Interactive Table 1: Representative Optimized Geometric Parameters for 2,3,7,8-Tetrafluorothianthrene 5-oxide (Hypothetical DFT Data)
Investigation of Reaction Pathways and Transition States
This compound is a key reagent used for the C-H functionalization of arenes. Computational chemistry is instrumental in elucidating the mechanisms of such reactions. numberanalytics.comnumberanalytics.com By mapping the potential energy surface, researchers can identify the most likely reaction pathway from reactants to products. This involves locating and characterizing transition states—the high-energy structures that connect reactants, intermediates, and products. acs.org
DFT calculations can be used to model the interaction of the thianthrenium salt (formed from the sulfoxide) with a substrate molecule. These calculations would determine the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. acs.orgnih.gov Understanding these energy barriers helps explain the observed reactivity and selectivity of the C-H functionalization process. escholarship.orgacs.org For example, computations could clarify why certain C-H bonds are preferentially functionalized over others.
Interactive Table 2: Hypothetical Calculated Energies for a C-H Activation Step
Analysis of Molecular Orbitals and Electron Distribution
The reactivity of a molecule is governed by its electronic structure, which can be described by its molecular orbitals (MOs). royalsocietypublishing.org DFT calculations provide detailed information about the energy and spatial distribution of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org
The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound and its derived reactive species, analyzing the shapes and energies of these frontier orbitals would explain its electrophilic character in C-H functionalization reactions. rsc.org Furthermore, calculations of the electrostatic potential can map the electron distribution, identifying electron-rich and electron-poor regions of the molecule, which are crucial for predicting intermolecular interactions and reaction sites. acs.orgcopernicus.org
Interactive Table 3: Representative Frontier Molecular Orbital Energies (Hypothetical DFT Data)
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static view, Molecular Dynamics (MD) simulations offer a dynamic perspective by simulating the movement of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system, providing insights into conformational changes, solvent effects, and intermolecular interactions. numberanalytics.comaip.org
Interactions of Sulfoxide Moieties in Diverse Chemical Environments
The sulfoxide group (S=O) is highly polar, making it a strong hydrogen bond acceptor. aip.orgacs.org MD simulations are well-suited to study how the sulfoxide moiety of this compound interacts with different solvent molecules, such as water or organic solvents. rutgers.eduresearchgate.net
By simulating the molecule in a box of solvent, researchers can analyze the structure and dynamics of the solvation shells around the molecule. acs.org These simulations can quantify the number and lifetime of hydrogen bonds between the sulfoxide oxygen and solvent molecules. aip.org This information is crucial for understanding solubility and how the solvent environment might influence reaction rates and mechanisms. The interactions of the fluorinated aromatic rings with the surrounding medium can also be explored, revealing how different chemical environments stabilize the molecule. aip.org
Simulating Conformational Dynamics of Thianthrene Derivatives
The thianthrene scaffold is not rigid; it can undergo a ring-flipping motion where the two aromatic rings invert through a planar transition state. royalsocietypublishing.org This conformational flexibility is a key characteristic of thianthrene and its derivatives. mit.eduresearchgate.net
Interactive Table 4: Representative Parameters for an MD Simulation of Conformational Dynamics
Computational Prediction of Reactivity and Selectivity
While direct computational studies on this compound are not extensively documented in publicly available literature, its reactivity and selectivity can be reliably predicted using well-established computational chemistry methods. These predictions are based on theoretical analyses of its parent compound, thianthrene 5-oxide, and other fluorinated heterocyclic systems. researchgate.netacs.org Density Functional Theory (DFT) is the most common and powerful tool for these investigations, providing deep insights into the electronic structure and, consequently, the chemical behavior of such molecules. acs.orgnih.gov
The introduction of four highly electronegative fluorine atoms onto the thianthrene 5-oxide scaffold is anticipated to dramatically influence its electronic properties. The primary effect is a strong inductive electron withdrawal from the aromatic rings. This withdrawal significantly lowers the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy suggests that this compound would be a stronger electron acceptor (i.e., more electrophilic) compared to its non-fluorinated counterpart.
Computational models can precisely quantify these effects. Calculations would likely focus on mapping the molecular electrostatic potential (MEP), which visualizes the charge distribution on the molecule's surface. For this compound, the MEP surface would be predicted to show significant positive potential (electron-poor regions) on the aromatic rings due to the fluorine atoms, while the oxygen atom of the sulfoxide group would remain a site of negative potential (electron-rich).
These electronic perturbations are critical for predicting reaction selectivity. Thianthrene 5-oxide itself is an amphiphilic reagent, with a nucleophilic sulfide (B99878) site and an electrophilic sulfoxide site. In the tetrafluorinated analogue, the nucleophilicity of the sulfide sulfur is expected to be significantly diminished. Conversely, the electrophilicity of the carbon atoms in the aromatic rings is enhanced, potentially opening up pathways for nucleophilic aromatic substitution reactions that are less favorable in the parent compound.
Furthermore, computational transition state analysis can be employed to predict the selectivity of reactions, such as oxidation. By calculating the activation energies for oxidation at the sulfide versus the sulfoxide, a clear prediction of the chemoselectivity can be made. The fluorine atoms would also influence the stereoselectivity of such reactions by altering the steric environment around the sulfur atoms.
Table 1: Predicted Electronic Properties of Thianthrene Oxides
| Compound | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) | Predicted Dipole Moment (Debye) |
| Thianthrene 5-oxide | -6.2 | -0.8 | 5.4 | 4.1 |
| This compound | -7.1 | -1.9 | 5.2 | 1.9 |
Note: The data in this table is illustrative and based on general principles of computational chemistry applied to fluorinated aromatic compounds. Actual values would require specific DFT calculations.
In Silico Design of Novel Fluorinated Thianthrene Architectures
The this compound core serves as a versatile scaffold for the in silico design of novel molecules with tailored properties for applications in materials science and medicinal chemistry. researchgate.net Computational chemistry enables the rapid design and virtual screening of libraries of derivatives, saving significant time and resources compared to traditional synthetic exploration. rsc.orgmdpi.com
The design process typically begins with the base structure of this compound. Functional groups can be computationally "attached" to various positions on the aromatic rings to modulate the molecule's electronic, steric, and physical properties. For instance, introducing electron-donating groups (e.g., methoxy (B1213986) or amino groups) could counteract the electron-withdrawing effect of the fluorine atoms, allowing for fine-tuning of the HOMO-LUMO gap. This is particularly relevant for designing organic electronic materials, where the band gap is a critical parameter. researchgate.net
Molecular docking simulations represent another powerful in silico technique, especially in drug design. nih.gov By designing derivatives of the fluorinated thianthrene scaffold, researchers can computationally screen them for binding affinity and selectivity against specific biological targets, such as enzymes or receptors. The rigid, butterfly-like conformation of the thianthrene core, influenced by the fluorine and oxygen substituents, can be exploited to achieve specific geometric fits within a protein's active site. nih.gov
Computational tools can also predict key pharmacokinetic properties (ADME/T: Absorption, Distribution, Metabolism, Excretion, and Toxicity) of the designed compounds. mdpi.com For example, calculations can estimate properties like lipophilicity (logP), aqueous solubility, and potential metabolic stability. Fluorination is known to often enhance metabolic stability and cell membrane permeability, and these effects can be quantified computationally for newly designed architectures. emerginginvestigators.org
Table 2: Example of an In Silico Screening Protocol for Designed Thianthrene Derivatives
| Derivative Modification | Target Property | Computational Method | Predicted Outcome |
| Addition of -OCH₃ at C1/C6 | Electronic Properties | DFT (HOMO/LUMO calculation) | Decreased HOMO-LUMO gap |
| Addition of -COOH at C1/C6 | Solubility | Solvation Model Calculation | Increased aqueous solubility |
| Addition of a pyridine (B92270) ring | Binding Affinity | Molecular Docking | High score for a target enzyme |
| Isomeric rearrangement | Conformational Stability | Molecular Dynamics | Stable folded conformation |
Note: This table provides a conceptual framework for the in silico design process. The outcomes are hypothetical examples of how computational screening informs molecular design.
Advanced Applications in Materials Science and Synthetic Organic Chemistry
Application in Conjugated Materials for Optoelectronics
The thianthrene (B1682798) framework is a subject of growing interest in the field of optoelectronics. Its unique electronic structure, influenced by the presence of sulfur atoms, makes it a valuable component in materials designed for light emission and charge transport. The fluorinated derivative, 2,3,7,8-Tetrafluorothianthrene (B2538931) 5-oxide, is noted for its potential in creating more efficient charge transport materials for organic electronics. chemimpex.com
Thianthrene and its derivatives are known to exhibit intriguing photophysical properties, including both fluorescence and phosphorescence. The non-planar, folded conformation of the thianthrene unit plays a crucial role in enhancing spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state to the triplet state. This property makes thianthrene-based materials promising candidates for efficient room-temperature phosphorescence (RTP).
Achieving highly efficient organic RTP is a significant goal in materials science, and various strategies have been employed with the thianthrene unit, such as tuning the folding geometry and modifying π-conjugation. Research has shown that embedding thianthrene derivatives in a polymer matrix can lead to dual emission (fluorescence and RTP) with high phosphorescence quantum yields. For example, one study achieved an RTP quantum yield of 50.31% with a lifetime of over 1 second by incorporating a thianthrene derivative into a crosslinked polymer matrix.
2,3,7,8-Tetrafluorothianthrene 5-oxide is specifically identified as a key material in the field of organic electronics. chemimpex.com Its excellent charge transport properties make it a valuable component for enhancing the performance of organic semiconductors. chemimpex.com Such materials are foundational to devices like Organic Light Emitting Diodes (OLEDs) and organic solar cells. chemimpex.com The introduction of four fluorine atoms into the thianthrene structure enhances both stability and reactivity, which are critical for durable and efficient electronic devices. chemimpex.com The ability of the compound to facilitate electron transfer reactions further underscores its value in electrochemical applications and the development of novel sensors. chemimpex.com
Energy Storage Materials
Thianthrene and its derivatives have emerged as highly promising electrode materials for next-generation energy storage devices, particularly as high-potential organic cathodes in rechargeable batteries. rsc.orgresearchgate.netsci-hub.se Their ability to undergo stable and reversible oxidation at high potentials addresses a key challenge in organic batteries, which often suffer from low operating voltages. rsc.orgresearchgate.net
Thianthrene-based materials are electroactive and can undergo two distinct, reversible oxidation steps, leading to the formation of a radical cation and a dication. sci-hub.se This redox activity occurs at high potentials, often above 4.0 V versus Li/Li+, making these compounds suitable for high-energy-density batteries. sci-hub.sersc.org
Research has demonstrated the successful application of thianthrene derivatives in various battery configurations:
Lithium-Organic Batteries: A small molecule based on thianthrene used as a cathode material exhibited a high discharge plateau at 3.9 V. rsc.orgresearchgate.net
Dual-Ion Batteries: Thianthrene-functionalized polymers have been investigated as high-voltage organic cathodes, achieving a potential of 4.1 V vs. Li/Li+. rsc.org
Redox Flow Batteries: The reversible oxidation and reduction of thianthrene derivatives make them potential candidates for redox-active molecules in organic redox flow batteries. researchgate.net
The incorporation of the thianthrene unit into polymer backbones is a common strategy to improve cycling stability and prevent dissolution into the electrolyte. The table below summarizes the reported electrochemical performance of several thianthrene-based cathode materials.
| Thianthrene Derivative | Battery Type | Discharge Potential (V vs. Li/Li⁺) | Specific Capacity (mAh g⁻¹) | Cycling Performance |
|---|---|---|---|---|
| 5,5'-(5,5',10,10'-tetrahydro-2,2'-bithianthrene-10,10'-diyl)diisophthalonitrile (BDBDT) | Lithium-Organic | 3.9 | 63 | Stable after 100 cycles at 500 mA g⁻¹ |
| Thianthrene-functionalized polynorbornene | Dual-Ion | 4.1 | 66 | Data not specified |
| Polyacetylene with pendant thianthrene groups (P2) | Rechargeable Battery | 4.1 | >50 | Stable over initial 20 cycles |
| Thianthrene-quinone molecule (PQtBuTH) | Redox Flow (static cell) | Not specified | Not specified | 44% capacity retention over 450 cycles |
Cathode Materials in Lithium Batteries
While direct applications of this compound in lithium-sulfur batteries are not prominently documented, the broader class of thianthrene-based molecules has been investigated as high-potential cathode materials for lithium-organic batteries. These materials are of interest due to their high working potential, which is crucial for developing batteries with high specific energies. sci-hub.se
Researchers have designed and synthesized small molecules and polymers incorporating the thianthrene moiety for use as cathodes. sci-hub.sersc.org For example, a thianthrene-based small molecule, BDBDT, exhibited a high discharge plateau at 3.9 V versus Li/Li+. rsc.orgresearchgate.net In another study, thianthrene-functionalized polyacetylenes were investigated as cathode materials, demonstrating a high potential of 4.1 V. sci-hub.se These thianthrene-containing polymers can offer specific capacities exceeding 50 mAh/g, corresponding to a specific energy of 240 mWh/g. sci-hub.se The results from these studies indicate that the thianthrene scaffold is a promising platform for creating high-potential organic electrodes for next-generation rechargeable batteries. sci-hub.sersc.org
| Thianthrene Derivative | Discharge Potential (vs. Li/Li⁺) | Specific Capacity | Cycle Conditions | Reference |
|---|---|---|---|---|
| BDBDT (small molecule) | 3.9 V | 63 mAh/g | After 100 cycles at 500 mA/g | rsc.orgresearchgate.net |
| Thianthrene-functionalized polyacetylene (P2) | 4.1 V | > 50 mAh/g | Initial 20 cycles | sci-hub.se |
| Thianthrene-functionalized polynorbornene | 4.1 V | 66 mAh/g (max) | Not specified | sci-hub.se |
Redox-Active Electrolytes
The thianthrene molecular structure is a promising candidate for use in redox-flow batteries, which are critical for large-scale energy storage. researchgate.net Specifically, polymers derived from thianthrene have been developed as high-potential organic mediators for redox targeting reactions. researchgate.net In this system, the redox-active polymer acts as a mobile charge carrier within the electrolyte, shuttling electrons between the current collector and a stationary, high-capacity inorganic material like LiMn2O4. researchgate.net
Aromatic heterocycles, including thianthrene, are a relatively new class of redox units that exhibit high potentials; thianthrene itself has a redox potential of 4.1 V. researchgate.net This high potential is advantageous as it allows for the charging of inorganic cathode materials that operate at higher voltages. researchgate.net The use of a polymeric form of the thianthrene mediator is beneficial for suppressing the crossover between the two halves of the battery cell, a common failure mechanism in redox-flow systems. researchgate.net This application showcases the potential of the thianthrene core in designing advanced, high-voltage, redox-active components for next-generation energy storage systems. researchgate.net
Polymers of Intrinsic Microporosity (PIMs) and Conjugated Microporous Polymers (CMPs)
While this compound is a key synthetic intermediate, it is its fully oxidized derivative, 2,3,7,8-tetrafluoro-5,5',10,10'-tetraoxidethianthrene (TOT) , that serves as a crucial building block for high-performance microporous polymers. The rigid and contorted shape of the TOT unit makes it an excellent monomer for the synthesis of Polymers of Intrinsic Microporosity (PIMs).
PIMs constructed with the TOT monomer exhibit significant nitrogen adsorption, leading to high BET surface areas. These polymers have demonstrated potential for use in gas separation membranes. Similarly, the related thianthrene-5,5′,10,10′-tetraoxide core has been incorporated into Conjugated Microporous Polymers (CMPs) designed for energy storage applications. The inclusion of the sulfonyl groups from the tetraoxide unit enhances the material's performance. The utility of the tetraoxidethianthrene scaffold in these advanced materials underscores the importance of the underlying fluorinated thianthrene structure, for which the 5-oxide is a key precursor.
Synthetic Linchpins for Complex Molecule Synthesis
This compound (also known as TFT S-oxide) has emerged as a powerful and highly selective reagent in modern synthetic organic chemistry. sigmaaldrich.com Its primary application is to enable the predictable and selective functionalization of carbon-hydrogen (C–H) bonds on aromatic rings, a traditionally challenging transformation. orgsyn.orgresearchgate.net
The process of late-stage functionalization involves modifying complex, often drug-like, molecules in the final stages of a synthesis. nih.govnih.govrsc.org This allows chemists to rapidly generate a library of related compounds for testing without having to redesign the entire synthesis. This compound is exceptionally well-suited for this purpose. sigmaaldrich.com
It reacts with a C–H bond on an arene to form an aryl thianthrenium salt. orgsyn.orgresearchgate.net This reaction is highly regioselective, often favoring the least sterically hindered position (para-position), a level of control that is difficult to achieve with conventional methods like halogenation or borylation. orgsyn.org The resulting aryl thianthrenium salt acts as a "synthetic linchpin"—a stable, versatile functional group that can then be converted into a wide range of other groups. sigmaaldrich.comorgsyn.orgresearchgate.net This two-step sequence of C–H thianthrenation followed by functionalization provides a robust platform for the late-stage diversification of complex aromatic scaffolds. orgsyn.orgrsc.org
The aryl thianthrenium salts produced from this compound are not only stable intermediates but are also highly reactive in various catalytic systems. orgsyn.org Their unique reactivity has spurred the development of new catalytic cycles. These salts have proven to be excellent substrates for cross-coupling reactions using palladium, nickel, and photoredox catalysis. orgsyn.orgnih.govacs.org
For instance, aryl thianthrenium salts can participate in nickel-catalyzed halogenation reactions under mild, room-temperature conditions, using a simple nickel source without the need for complex ligands. nih.gov They are also competent electrophiles in photoredox-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds. orgsyn.orgacs.orgacs.org This versatility allows for the introduction of amines, halides, and carbon-based fragments onto an aromatic ring with high precision. nih.govacs.org The development of these transformations represents a significant advance, turning a previously unreactive C–H bond into a versatile point of chemical modification through the creation and subsequent reaction of the thianthrenium salt linchpin. rsc.org Furthermore, the thianthrene byproduct can often be recovered and re-oxidized to the S-oxide, allowing for a more sustainable chemical cycle. acs.org
Environmental Behavior and Degradation Research of Fluorinated Organic Compounds
Environmental Persistence and Transport Mechanisms of Organofluorines
Organofluorine compounds are noted for their environmental persistence, largely due to the unique properties of the carbon-fluorine bond. This stability influences how these compounds, including 2,3,7,8-Tetrafluorothianthrene (B2538931) 5-oxide, behave and move through various environmental compartments.
The defining feature of organofluorine compounds is the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. nih.govnih.gov Fluorine is the most electronegative element, leading to a highly polarized and consequently very short and strong C-F bond. beilstein-journals.org This inherent strength confers exceptional thermal and chemical stability to molecules like 2,3,7,8-Tetrafluorothianthrene 5-oxide, making them resistant to natural degradation processes. nih.govchemimpex.com
The stability of the C-F bond means that significant energy is required to break it, rendering organofluorine compounds recalcitrant in the environment. nih.gov Unlike other halogens, fluorine's small atomic radius allows it to replace hydrogen without causing significant steric changes, while drastically altering the molecule's electronic properties and resistance to metabolic breakdown. nih.govbeilstein-journals.org This resistance is a primary reason for their persistence in soil, water, and biological systems.
Table 1: Properties of the Carbon-Fluorine Bond Compared to Other Carbon-Halogen Bonds
| Property | C-F | C-Cl | C-Br | C-I |
|---|---|---|---|---|
| Bond Length (Å) | 1.35 | 1.77 | 1.93 | 2.14 |
| Bond Dissociation Energy (kcal/mol) | 108-116 | 81 | 68 | 51 |
| Electronegativity of Halogen (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |
When materials containing organofluorine compounds like this compound are subjected to high-temperature processes such as incineration, they may not be completely mineralized. epa.gov The stability of the C-F bond can lead to the formation of various fluorinated products of incomplete combustion (PICs). epa.govresearchgate.net
These PICs are often smaller, more water-soluble, and more mobile in the environment than the parent compounds. epa.gov For instance, thermal treatment of organofluorines has been identified as a source of small, fluorinated acids that can enter the water cycle. epa.gov Once in the atmosphere, these mobile compounds can undergo wet deposition, resist removal in wastewater treatment, and become widely dispersed in aquatic environments. epa.gov However, significant uncertainties remain regarding the precise identities and quantities of PICs that may form from a specific compound and their long-term environmental effects. epa.gov
Mechanistic Studies of Biodegradation of Fluorinated Substances
The biodegradation of organofluorine compounds is a significant area of research due to their persistence. While challenging, microorganisms have evolved pathways to transform some of these substances.
Microorganisms can degrade organofluorine compounds through two primary mechanisms: specific enzymatic cleavage of the C-F bond or transformation via catabolic enzymes with broad substrate specificities. nih.govresearchgate.net
Specific Enzymatic Defluorination : The best-characterized enzyme capable of directly cleaving the C-F bond is fluoroacetate (B1212596) dehalogenase. acs.org This enzyme hydrolyzes fluoroacetate to produce glycolate (B3277807) and a fluoride (B91410) ion. acs.org While this demonstrates that direct biological defluorination is possible, such enzymes are highly specific.
General Catabolic Pathways : More commonly, microorganisms degrade fluorinated compounds using existing metabolic pathways. researchgate.netacs.org This process can result in the formation of unstable fluorinated intermediates that spontaneously eliminate a fluoride ion. acs.org Alternatively, it may lead to the creation of "dead-end" fluorometabolites that are not further broken down. researchgate.net For example, some environmental bacteria can use fluoxetine (B1211875) as a carbon source, producing 4-(trifluoromethyl)phenol (B195918), which is then further catabolized, leading to the eventual release of fluoride ions from unstable intermediates. researchgate.net
While specific microbial transformation pathways for this compound have not been documented, it is plausible that bacteria capable of degrading complex aromatic or sulfur-containing compounds, such as Sphingomonas or Pseudomonas, could initiate its transformation. nih.gov
Table 2: Examples of Microbial Defluorination Approaches
| Mechanism | Description | Example Enzyme/Pathway | Reference |
|---|---|---|---|
| Specific Enzymatic Hydrolysis | Direct cleavage of the C-F bond by a specialized enzyme. | Fluoroacetate Dehalogenase | acs.org |
| Spontaneous Defluorination | Metabolism to an unstable intermediate that non-enzymatically releases a fluoride ion. | Catabolism of 4-(trifluoromethyl)phenol via meta-cleavage | researchgate.net |
| Biotransformation | Partial metabolism where the fluorine is retained, creating fluorometabolites. | Amino acid catabolism of fluorinated amino acids | acs.org |
The susceptibility of an organofluorine compound to biodegradation is governed by several molecular and environmental factors.
Degree and Position of Fluorination : Generally, the more fluorine atoms a molecule contains, the more resistant it is to degradation. The positions of the fluorine atoms also play a crucial role, as they influence the molecule's electronic properties and susceptibility to enzymatic attack.
Environmental Conditions : Factors such as the presence of co-substrates, nutrient availability, pH, and temperature can influence microbial activity and the rate of degradation. Studies on the dioxin analog 2,3,7,8-TCDD have shown that degradation can be stimulated in microbial communities adapted to a certain degree of starvation, suggesting that the presence of other carbon sources can sometimes inhibit the breakdown of persistent pollutants. nih.gov
Advanced Oxidation Processes (AOPs) for the Chemical Transformation of Organosulfur and Organofluorine Compounds
Due to the high persistence of many organofluorine compounds, traditional treatment methods are often ineffective. Advanced Oxidation Processes (AOPs) represent a promising alternative for their degradation. AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). researchgate.net
The hydroxyl radical is a powerful, non-selective oxidizing agent that can react with a wide range of organic pollutants, including persistent ones. researchgate.net These radicals can initiate the breakdown of complex molecules like this compound by abstracting hydrogen atoms, adding to double bonds, or reacting with aromatic rings, leading to their fragmentation and eventual mineralization into carbon dioxide, water, fluoride, and sulfate (B86663) ions.
Various AOPs can be employed, each using a different method to generate hydroxyl radicals. The applicability of AOPs extends to both organofluorine and organosulfur compounds, making them potentially suitable for the degradation of this compound. researchgate.netcopernicus.org For instance, AOPs have been shown to oxidize sulfoxide (B87167) moieties in other organic compounds. researchgate.net
Table 3: Common Advanced Oxidation Processes (AOPs)
| AOP Method | Primary Reactive Species Generated | Typical Reactants/Conditions |
|---|---|---|
| Photo-Fenton | •OH | Fe²⁺/Fe³⁺, H₂O₂, UV light |
| UV/H₂O₂ | •OH | H₂O₂, UV light |
| Ozonation (O₃/H₂O₂) | •OH | O₃, H₂O₂ |
| Photocatalysis | •OH, O₂•⁻ | Semiconductor (e.g., TiO₂), UV light |
| Ultrasound (Sonolysis) | •OH | High-frequency sound waves |
No Published Research Found on the Environmental Degradation of this compound
Following a comprehensive review of available scientific literature, no specific research, data, or detailed findings could be located concerning the environmental behavior and degradation of the chemical compound This compound . While this compound is recognized in the field of chemical synthesis, particularly for its role in late-stage C-H functionalization, its environmental fate, including its oxidative degradation pathways and the reactive species involved, does not appear to have been a subject of published scientific investigation.
The persistence and degradation of fluorinated organic compounds are of significant environmental interest due to the strength of the carbon-fluorine bond. However, research in this area has largely concentrated on more widely used and detected substances, such as per- and polyfluoroalkyl substances (PFAS). The specific environmental behavior of a more complex, heterocyclic fluorinated compound like this compound remains uncharacterized in the public domain.
Consequently, it is not possible to provide an article that adheres to the requested outline, as the foundational research for the specified sections and subsections—"Evaluation of Reactive Species in Oxidative Degradation" and "Chemical Transformation Pathways under Oxidative Conditions"—is not available. The creation of data tables and detailed research findings as requested is therefore unachievable.
Q & A
Q. What are the key steps in synthesizing 2,3,7,8-tetrafluorothianthrene 5-oxide, and how is purity ensured?
The synthesis involves two steps:
Formation of 2,3,7,8-tetrafluorothianthrene :
- React 1,2-difluorobenzene (solvent, 10 equiv.) with disulfur dichloride (1 equiv.) in the presence of AlCl₃ (0.1 equiv.) under reflux (105°C, 1 h).
- Quench with methanol to precipitate the intermediate (74.3% purity by ¹⁹F NMR), yielding an off-white solid .
Oxidation to this compound :
Q. What characterization methods validate the compound’s structure and purity?
- ¹⁹F NMR : Quantifies fluorinated species using 4,4'-difluorobenzophenone as an internal standard. Example: δ = -136.86 ppm (intermediate) and distinct shifts for the sulfoxide product .
- EI-HRMS : Confirms molecular ions (e.g., m/z 303.9634 for C₁₂H₄F₄OS₂) .
- TLC Monitoring : Tracks reaction progress (Rf = 0.23 for product vs. 0.65 for starting material) .
Q. What safety protocols are critical during synthesis?
- Hazard Mitigation :
Advanced Research Questions
Q. How can reaction yields be optimized, and what factors influence side-product formation?
- Solvent Ratio : Excess 1,2-difluorobenzene (10 equiv.) minimizes side-products; lower volumes reduce yield .
- Oxidation Conditions : Adjust Fe(NO₃)₃·9H₂O stoichiometry (1.7 equiv.) and TFA (1.4 equiv.) to enhance sulfoxide formation.
- Recrystallization : Multi-step toluene recrystallization removes unreacted intermediates, improving purity to >98% .
Q. What role does this compound play in catalytic C–H functionalization?
- Tritiation Applications : Acts as a linchpin in Pd-catalyzed hydrogenolysis for isotopic labeling. Example: Tritium incorporation via (tetrafluoro)thianthrenium salts under mild conditions (1 atm H₂, 23°C, 12 h) .
- Arylation Reagents : Sulfonium salts derived from the compound enable regioselective aryl transfer in photoredox reactions (e.g., biaryl synthesis) .
Q. How does the compound’s electronic structure influence its reactivity?
- Electron-Withdrawing Fluorine Substituents : Enhance electrophilicity at the sulfur center, facilitating nucleophilic attacks in oxidation or coupling reactions.
- Sulfoxide Group : Stabilizes transition states in redox processes, as seen in its use as an oxidizing agent analogous to dibenzothiophene 5-oxide .
Q. What strategies address discrepancies in reproducibility across scaled-up syntheses?
Q. Are there documented bioremediation pathways for related fluorinated thianthrenes?
- While not directly studied for this compound, Penicillium spp. degrade structurally similar polychlorinated dibenzodioxins (e.g., 2,3,7,8-TCDD) via oxidative pathways (pH 7.4, 31°C), suggesting potential analog strategies .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
